molecular formula C9H9F B3043153 (1-Fluoroprop-1-en-1-yl)benzene CAS No. 75321-94-7

(1-Fluoroprop-1-en-1-yl)benzene

Cat. No. B3043153
CAS RN: 75321-94-7
M. Wt: 136.17 g/mol
InChI Key: FZERQJJTOWFQIE-MBXJOHMKSA-N
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Description

The compound "(1-Fluoroprop-1-en-1-yl)benzene" is a fluorinated aromatic hydrocarbon that is part of a broader class of compounds with varying degrees of fluorination and substitution patterns. These compounds are of interest due to their unique physical, chemical, and electronic properties, which make them suitable for various applications, including materials science, organic synthesis, and pharmaceuticals .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can involve several strategies, including direct fluorination, organometallic chemistry, and palladium-catalyzed cross-coupling reactions. For instance, the synthesis of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes is achieved through palladium-catalyzed double cross-coupling reactions, followed by reduction, demonstrating the utility of organometallic methods in constructing such molecules . Similarly, the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride showcases a method for introducing fluorine atoms into aromatic systems .

Molecular Structure Analysis

The molecular structure of fluorinated benzenes can be significantly influenced by the presence of fluorine atoms and their substitution pattern. For example, the synthesis and crystal structure determination of 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene reveal how fluorine substitution can lead to highly crowded molecular structures, which can be analyzed using X-ray crystallography . The electronic structure, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be affected by fluorination, as suggested by density functional theory calculations .

Chemical Reactions Analysis

Fluorinated benzenes can participate in various chemical reactions, including C-H and C-F bond activation, which can be induced using reactive transition metal complexes . The photochemistry of fluoro(trifluoromethyl)benzenes also provides insights into the reactivity of these compounds, with studies on their fluorescence spectra and quenching of singlet state emission in the gas phase .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by their molecular structure and the degree of fluorination. Soluble fluoro-polyimides derived from fluorinated aromatic diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, indicating the impact of fluorination on material properties . The refractive indices of fluorinated compounds in different solvent mixtures can be measured to calculate various parameters, such as molar refraction and polarizability, which are indicative of the nature of dipole and solute-solvent interactions .

Mechanism of Action

Target of Action

Like other benzene derivatives, it may interact with various biological targets depending on its specific structure and functional groups .

Mode of Action

(1-Fluoroprop-1-en-1-yl)benzene, as a benzene derivative, likely undergoes electrophilic substitution reactions . The presence of the fluoropropenyl group may influence the reactivity of the benzene ring. For instance, electron-donating substituents activate the benzene ring toward electrophilic attack, while electron-withdrawing substituents deactivate the ring . The specific mode of action of (1-Fluoroprop-1-en-1-yl)benzene would depend on the nature of its interaction with its biological targets.

Biochemical Pathways

Benzene and its derivatives can undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions . These reactions can lead to the formation of various metabolites, which can further interact with different biochemical pathways.

Pharmacokinetics

Like other small organic molecules, it is likely to be absorbed well in the body, distributed to various tissues, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Benzene and its derivatives can interact with various cellular targets, potentially leading to a range of biological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1-Fluoroprop-1-en-1-yl)benzene. Factors such as temperature, pH, and the presence of other substances can affect its reactivity and interactions with biological targets .

properties

IUPAC Name

[(Z)-1-fluoroprop-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H3/b9-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZERQJJTOWFQIE-MBXJOHMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C1=CC=CC=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C1=CC=CC=C1)\F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Fluoroprop-1-en-1-yl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Fluoroprop-1-en-1-yl)benzene
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(1-Fluoroprop-1-en-1-yl)benzene
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Reactant of Route 6
(1-Fluoroprop-1-en-1-yl)benzene

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